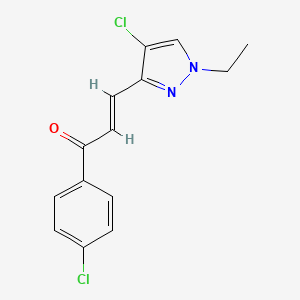![molecular formula C17H10ClF2N5O3S B14928779 (7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14928779.png)
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of 3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core triazolo[3,4-b][1,3,4]thiadiazine structure, followed by the introduction of the chlorodifluoromethyl and nitrophenyl groups. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the nitrophenyl group may interact with enzymes or receptors, modulating their activity. The triazolo[3,4-b][1,3,4]thiadiazine core can also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazine derivatives, which share the core structure but differ in their substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in 3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE sets it apart from other similar compounds, offering distinct advantages in specific applications.
Propiedades
Fórmula molecular |
C17H10ClF2N5O3S |
|---|---|
Peso molecular |
437.8 g/mol |
Nombre IUPAC |
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H10ClF2N5O3S/c1-9-14(29-16-22-21-15(17(18,19)20)24(16)23-9)8-12-6-7-13(28-12)10-2-4-11(5-3-10)25(26)27/h2-8H,1H3/b14-8- |
Clave InChI |
GFSRIKXIJGYZRV-ZSOIEALJSA-N |
SMILES isomérico |
CC\1=NN2C(=NN=C2S/C1=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)Cl |
SMILES canónico |
CC1=NN2C(=NN=C2SC1=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928696.png)
![3-[(3-methylbenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14928713.png)
![methyl 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B14928726.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928728.png)
![N-cyclohexyl-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B14928734.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanehydrazide](/img/structure/B14928743.png)
![6-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14928745.png)
![6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928752.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14928758.png)

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928768.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14928773.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B14928786.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928794.png)
